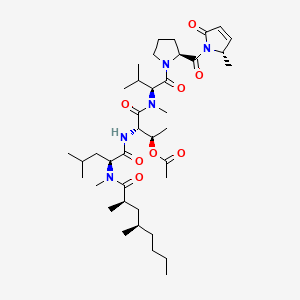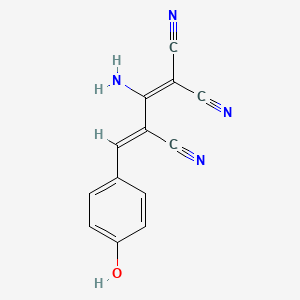
Microcolin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Microcolin B is a lipopeptide compound isolated from the blue-green alga Lyngbya majuscula. It is known for its potent immunosuppressive and antiproliferative properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Microcolin B involves segment condensation strategies using suitably protected L-amino acids. One approach includes the preparation of a unique Boc and Mem protected cyclic compound from N-Boc-Methyl-L-Leucil-L-threonin-benzyl ester in a five-step synthesis. This segment is then coupled with octanoic acid, followed by deprotection using standard mixed anhydride strategy. The resultant compound undergoes debenzylation and coupling with a pyrrolinone unit after acetylation to yield the targeted moiety .
Industrial Production Methods: Industrial production of this compound is typically achieved through multistep synthesis processes. These methods are designed to ensure high purity and yield, making the compound suitable for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions: Microcolin B undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Microcolin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipopeptide synthesis and reactions.
Biology: Investigated for its role in modulating biological pathways, such as the Hippo signaling pathway.
Medicine: Explored for its potential as an immunosuppressive agent and its antiproliferative effects on cancer cells.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems .
Wirkmechanismus
Microcolin B is structurally similar to other lipopeptides such as Microcolin A and Majusculamide D. it is unique in its specific immunosuppressive and antiproliferative properties. Unlike Microcolin A, which has a hydroxyl group, this compound has a hydrogen atom at the same position. This slight structural difference contributes to its distinct biological activities .
Vergleich Mit ähnlichen Verbindungen
- Microcolin A
- Majusculamide D
- Desacetylmicrocolin B
This compound stands out due to its potent effects and specific mechanism of action, making it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C39H65N5O8 |
|---|---|
Molekulargewicht |
732.0 g/mol |
IUPAC-Name |
[(2R,3S)-3-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-4-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C39H65N5O8/c1-13-14-16-25(6)22-26(7)36(48)41(11)31(21-23(2)3)35(47)40-33(28(9)52-29(10)45)38(50)42(12)34(24(4)5)39(51)43-20-15-17-30(43)37(49)44-27(8)18-19-32(44)46/h18-19,23-28,30-31,33-34H,13-17,20-22H2,1-12H3,(H,40,47)/t25-,26-,27+,28-,30+,31+,33+,34+/m1/s1 |
InChI-Schlüssel |
MNASOWORUXKEPP-APCQCXEZSA-N |
Isomerische SMILES |
CCCC[C@@H](C)C[C@@H](C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)OC(=O)C)C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2[C@H](C=CC2=O)C |
Kanonische SMILES |
CCCCC(C)CC(C)C(=O)N(C)C(CC(C)C)C(=O)NC(C(C)OC(=O)C)C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2C(C=CC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B11931790.png)


![(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) 3-(dimethylamino)propanoate;hydrochloride](/img/structure/B11931804.png)
![2-(3,4-dichlorophenyl)-N-methyl-N-(7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl)acetamide;methanesulfonic acid](/img/structure/B11931808.png)
![(3S,4R,5S)-2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11931825.png)

![(1R,3'S,6R,7R,17R)-7-hydroxy-3',6,7-trimethyl-14-oxidospiro[2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione](/img/structure/B11931832.png)
![2-[2-[2-[2-[5-[3,3-Dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11931837.png)
